molecular formula C15H18Cl2N4O5 B13413490 Propiconazole nitrate CAS No. 60207-91-2

Propiconazole nitrate

Cat. No.: B13413490
CAS No.: 60207-91-2
M. Wt: 405.2 g/mol
InChI Key: OHCCKHXQYTUYED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propiconazole nitrate is synthesized by treating propiconazole with an acidic nitrating agent. The reaction involves the nitration of the triazole ring in propiconazole, resulting in the formation of this compound . The reaction conditions typically include the use of a nitrating agent such as nitric acid or a nitrate salt in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective nitration of the triazole ring without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration of propiconazole using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propiconazole nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propiconazole nitrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its enhanced antifungal activity and improved solubility compared to propiconazole. The nitration of propiconazole results in a compound with better bioavailability and efficacy in various applications .

Properties

CAS No.

60207-91-2

Molecular Formula

C15H18Cl2N4O5

Molecular Weight

405.2 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid

InChI

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)

InChI Key

OHCCKHXQYTUYED-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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